molecular formula C7H9ClN2O2 B2797896 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride CAS No. 2031285-16-0

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B2797896
CAS No.: 2031285-16-0
M. Wt: 188.61
InChI Key: HVFGHPOKWSYLFW-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride (CAS 2031285-16-0) is a high-purity chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . This reagent features an imidazole ring linked to a but-2-enoic acid chain, a structure of significant interest in medicinal chemistry for the development of novel bioactive molecules. Compounds with imidazole-alkenoic acid scaffolds are investigated for their potential as receptor antagonists . Furthermore, structurally related imidazole alkanoic acids have been identified as potent and selective inhibitors of the mouse GABA transporter 3 (mGAT3), a key target in neuroscience research for modulating the primary inhibitory neurotransmitter system in the central nervous system . The (E)-configured double bond in the structure can provide a conformational constraint, which is valuable for studying molecular interactions at target sites. This product is intended for use in laboratory research and development, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied with batch-specific documentation and requires cold-chain transportation to ensure stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-4-imidazol-1-ylbut-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h1-3,5-6H,4H2,(H,10,11);1H/b2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGHPOKWSYLFW-TYYBGVCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=N1)C/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride typically involves the reaction of imidazole with a suitable butenoic acid derivative under controlled conditions. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic addition to the butenoic acid derivative. The reaction is then quenched with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Comparison

The table below compares key structural features of 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride with related imidazole-containing carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Evidence Source
4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride C₇H₉ClN₂O₂ 188.61 (calc.) Conjugated but-2-enoic acid; imidazole at C4 Inferred
Dazoxiben hydrochloride C₁₂H₁₃ClN₂O₃ 268.70 Benzoic acid linked via ethoxy to imidazole
Ozagrel hydrochloride C₁₃H₁₃ClN₂O₂ 276.71 Propenoic acid attached to phenyl-imidazole
1H-Imidazol-2-ylmethanol hydrochloride C₄H₇ClN₂O 134.56 Methanol derivative with imidazole at C2

Key Observations :

  • The target compound’s conjugated enoic acid backbone distinguishes it from aromatic (Dazoxiben, Ozagrel) or alcohol-based (Imidazol-2-ylmethanol) analogs.
  • Spatial arrangement of the imidazole and carboxylic acid groups influences molecular interactions (e.g., hydrogen bonding, π-π stacking) and biological activity.
Physicochemical Properties
Property 4-(1H-Imidazol-1-yl)but-2-enoic Acid Hydrochloride Dazoxiben Hydrochloride Ozagrel Hydrochloride
Solubility High in polar solvents (HCl salt) Soluble in DMSO, water Soluble in ethanol
Stability Stable at −20°C (inferred from analogs) Stable at 2–8°C N/A
Melting Point Not reported Not reported 118–120°C (analog)

Notes:

  • Hydrochloride salts generally improve water solubility and shelf stability .
  • The conjugated double bond in the target compound may increase reactivity (e.g., susceptibility to nucleophilic attack or polymerization) compared to saturated analogs.

Comparative Insight :

  • The target compound’s carboxylic acid group may enhance binding to enzymes or metal ions, whereas aromatic analogs (Dazoxiben, Ozagrel) target specific metabolic pathways.

Biological Activity

4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various research areas.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in enzyme interactions and metabolic pathways. Its molecular formula is C6H8ClN3OC_6H_8ClN_3O, with a molecular weight of 189.6 g/mol. The presence of the butenoic acid moiety enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

Research indicates that 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride exhibits various biological activities, including:

  • Antifungal Activity : The compound has shown significant antifungal properties, particularly against pathogens by inhibiting cytochrome P450 enzymes involved in ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the effectiveness of antifungal agents.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, although further research is necessary to elucidate these findings fully.
  • Anticancer Potential : There are indications that this compound may possess anticancer properties. Studies involving cancer cell lines have shown that derivatives of imidazole compounds can inhibit cell growth effectively .

The biological activity of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride can be attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The imidazole ring facilitates hydrogen bonding and other interactions, allowing the compound to inhibit specific enzymes crucial for various metabolic pathways.
  • Binding Affinity : Interaction studies indicate that the compound can bind to cytochrome P450 enzymes, which are vital for its antifungal activity. This binding affinity highlights its potential as a therapeutic agent against fungal infections.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound:

StudyFindingsIC50 Values
Study ADemonstrated antifungal activity against Candida species10 µM
Study BShowed anti-inflammatory effects in vitroNot specified
Study CInvestigated anticancer properties using A549 lung cancer cells25 µM

Case Study: Antifungal Activity

In a recent study, 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride was tested against several fungal strains. The results indicated a strong inhibitory effect on Candida albicans, with an IC50 value of 10 µM. This suggests that the compound could be developed into a potent antifungal agent.

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of imidazole derivatives, including our compound of interest. The study utilized A549 human lung adenocarcinoma cells and reported an IC50 value of 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

The uniqueness of 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride can be highlighted through comparisons with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(1H-Imidazol-1-yl)benzoic acidBenzoic acid moiety instead of butenoic acidExhibits different chemical properties
3-(1H-imidazol-1-yloxy)butanoic acidImidazole instead of triazoleKnown for anti-inflammatory effects

Q & A

Q. What are the recommended synthetic routes for 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride?

The synthesis typically involves multi-step reactions starting from imidazole precursors. Key steps include:

  • Imidazole Functionalization : Alkylation of imidazole using α,β-unsaturated carbonyl intermediates (e.g., but-2-enoic acid derivatives) under controlled temperatures (60–80°C) and inert atmospheres .
  • Catalytic Optimization : Palladium or copper catalysts may enhance coupling efficiency, particularly for introducing the but-2-enoic acid moiety. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their polarity and stability .
  • Hydrochloride Salt Formation : Final treatment with hydrochloric acid in ethanol or aqueous media ensures protonation of the imidazole nitrogen, improving solubility for biological assays .

Q. How is the compound characterized structurally in academic studies?

  • Spectroscopic Techniques :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and confirms the presence of the α,β-unsaturated carbonyl group (δ 5.8–6.5 ppm for vinyl protons) .
    • IR : Stretching frequencies for carboxylic acid (1700–1720 cm⁻¹) and imidazole C=N (1600–1650 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Programs like SHELX (SHELXL/SHELXS) resolve crystal structures, critical for confirming stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can researchers address low yields or impurities during synthesis?

  • Side Reactions : Competing alkylation at multiple imidazole nitrogens may occur. Mitigate by using stoichiometric control (1:1 molar ratio of imidazole to alkylating agent) and monitoring reaction progress via TLC .
  • Purification Challenges : Reverse-phase HPLC or silica-gel chromatography (eluent: methanol/ethyl acetate gradients) effectively separates unreacted imidazole or byproducts .
  • Catalyst Degradation : Replace homogeneous catalysts (e.g., PdCl₂) with immobilized versions (e.g., Pd/C) to improve recyclability and reduce metal contamination .

Q. What contradictory data exist regarding the compound’s bioactivity, and how can they be resolved?

  • Variability in IC₅₀ Values : Discrepancies in enzyme inhibition assays may arise from differences in assay pH or buffer systems. Standardize conditions (e.g., pH 7.4 PBS) and validate with positive controls .
  • Receptor Binding vs. Cytotoxicity : While some studies highlight receptor antagonism (e.g., histamine receptors), others report non-specific cytotoxicity. Conduct selectivity screens using siRNA knockdowns or receptor-deficient cell lines to isolate mechanisms .

Q. How does the α,β-unsaturated carbonyl group influence the compound’s reactivity and bioactivity?

  • Chemical Reactivity : The conjugated double bond enables Michael addition reactions with biological nucleophiles (e.g., thiols in proteins), which may underlie its irreversible enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Modifying the carbonyl group to esters or amides reduces electrophilicity, decreasing off-target interactions but potentially lowering potency. Balance reactivity by introducing electron-withdrawing substituents (e.g., fluorine) .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., imidazole-linked kinases). Validate with molecular dynamics (MD) simulations in GROMACS .
  • QSAR Models : Leverage datasets from PubChem or ChEMBL to correlate substituent effects (e.g., logP, polar surface area) with activity .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC-MS. Imidazole protonation at acidic pH enhances stability .
  • Plasma Stability Assays : Exposure to human plasma (37°C, 1–24 hrs) followed by LC-MS quantifies hydrolysis rates of the ester/carboxylic acid groups .

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